molecular formula C2H6ClNOS B12310778 2-Chloroethane-1-sulfinamide

2-Chloroethane-1-sulfinamide

Cat. No.: B12310778
M. Wt: 127.59 g/mol
InChI Key: FZFGFFCOLUTIPC-UHFFFAOYSA-N
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Description

2-Chloroethane-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound has garnered attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and polymers .

Chemical Reactions Analysis

2-Chloroethane-1-sulfinamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include N-chlorosuccinimide for halogenation and ammonium carbamate for NH and O transfer processes . Major products formed from these reactions include sulfonamides, sulfinamidines, and sulfinimidate esters .

Scientific Research Applications

2-Chloroethane-1-sulfinamide has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

    Chemistry: Used as a building block for synthesizing various organosulfur compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug design and discovery programs.

    Industry: Utilized as a vulcanization accelerator in the rubber industry

Mechanism of Action

The mechanism of action of 2-Chloroethane-1-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly labile, allowing the compound to participate in various biochemical pathways. The compound acts as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria .

Comparison with Similar Compounds

2-Chloroethane-1-sulfinamide can be compared with other similar compounds such as sulfonamides, sulfinamidines, and sulfinimidate esters. These compounds share the sulfur-nitrogen bond but differ in their chemical structure and reactivity. For instance:

    Sulfonamides: Known for their antibacterial properties and used in various medicinal applications.

    Sulfinamidines: Employed in the synthesis of heterocyclic compounds.

    Sulfinimidate esters: Used as intermediates in organic synthesis

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in different fields.

Properties

Molecular Formula

C2H6ClNOS

Molecular Weight

127.59 g/mol

IUPAC Name

2-chloroethanesulfinamide

InChI

InChI=1S/C2H6ClNOS/c3-1-2-6(4)5/h1-2,4H2

InChI Key

FZFGFFCOLUTIPC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)N

Origin of Product

United States

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